Tak-652;tbr-652

Description

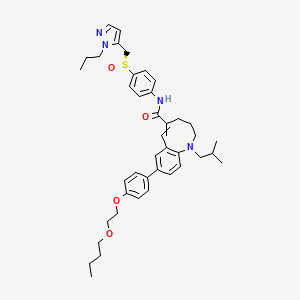

TAK-652 (also designated TBR-652 and later named Cenicriviroc) is a dual antagonist of CCR5 and CCR2 chemokine receptors, developed through structural optimization of the earlier CCR5 inhibitor TAK-777. By replacing TAK-779’s quaternary ammonium group with a sulfoxide moiety and modifying the heterocyclic core, researchers achieved improved oral bioavailability and nanomolar-level potency against CCR5 (IC₅₀ = 3.1 nM) and CCR2 (IC₅₀ = 5.9 nM) . Its mechanism involves allosteric inhibition of CCR5, preventing HIV-1 entry into CD4+ cells, while CCR2 blockade confers anti-inflammatory effects by reducing monocyte recruitment .

In phase II clinical trials for HIV-1, Cenicriviroc demonstrated a mean IC₅₀ of 0.25 nM against R5-tropic clinical isolates, with a long elimination half-life (22.5–47.6 hours) enabling once-daily dosing . It also showed activity against protease- and reverse-transcriptase-resistant HIV strains . Despite promising antiviral efficacy, development for HIV was deprioritized, and the compound was repurposed for non-alcoholic steatohepatitis (NASH) due to CCR2’s role in hepatic inflammation. However, phase III NASH trials failed to meet fibrosis endpoints, halting further development .

Properties

Molecular Formula |

C41H52N4O4S |

|---|---|

Molecular Weight |

696.9 g/mol |

IUPAC Name |

8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(S)-(2-propylpyrazol-3-yl)methylsulfinyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide |

InChI |

InChI=1S/C41H52N4O4S/c1-5-7-24-48-25-26-49-38-15-10-32(11-16-38)33-12-19-40-35(27-33)28-34(9-8-23-44(40)29-31(3)4)41(46)43-36-13-17-39(18-14-36)50(47)30-37-20-21-42-45(37)22-6-2/h10-21,27-28,31H,5-9,22-26,29-30H2,1-4H3,(H,43,46)/t50-/m0/s1 |

InChI Key |

QFAQIVYXMJVGNT-DPDRHGIRSA-N |

Isomeric SMILES |

CCCCOCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N(CCCC(=C3)C(=O)NC4=CC=C(C=C4)[S@@](=O)CC5=CC=NN5CCC)CC(C)C |

Canonical SMILES |

CCCCOCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N(CCCC(=C3)C(=O)NC4=CC=C(C=C4)S(=O)CC5=CC=NN5CCC)CC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cenicriviroc involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the benzazocine ring system, followed by functional group modifications to introduce the necessary pharmacophores. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of cenicriviroc follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Cenicriviroc undergoes various chemical reactions, including:

Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride.

Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products Formed

The major products formed from these reactions include various intermediates and derivatives of cenicriviroc, which can be further modified to enhance its pharmacological properties .

Scientific Research Applications

Chemistry: Used as a model compound to study the interactions of chemokine receptors and their antagonists.

Biology: Investigated for its role in modulating immune responses and inflammation.

Medicine: Explored as a therapeutic agent for treating HIV infection, NASH, and other inflammatory conditions.

Mechanism of Action

Cenicriviroc exerts its effects by binding to and inhibiting the CCR2 and CCR5 receptors. This prevents the interaction between these receptors and their ligands, thereby blocking the signaling pathways involved in inflammation and immune response. The inhibition of CCR2 and CCR5 also prevents the entry of HIV into human cells, making cenicriviroc a potential therapeutic agent for HIV infection .

Comparison with Similar Compounds

Table 1: Key Pharmacological Profiles of CCR5 Antagonists

Efficacy and Resistance Profiles

- Cenicriviroc vs. Resistance: Both drugs share similar resistance mechanisms linked to HIV-1 envelope glycoprotein (gp120) conformational changes, though Cenicriviroc retains activity against some Maraviroc-resistant strains . Dosing: Cenicriviroc’s longer half-life supports once-daily dosing, unlike Maraviroc’s twice-daily regimen .

- Cenicriviroc vs.

Pharmacokinetic Advantages

Cenicriviroc’s oral bioavailability and sustained plasma concentrations (AUC₀–24 = 18,900 ng·h/mL at 150 mg) outperformed earlier candidates like TAK-779, which required parenteral administration due to poor absorption . Its pharmacokinetic profile was comparable to Vicriviroc but with enhanced safety in short-term trials .

Clinical Outcomes and Limitations

- HIV: In a 10-day monotherapy trial, Cenicriviroc reduced HIV-1 RNA by −1.43 log₁₀ copies/mL (Emax model) with dose-dependent efficacy up to 150 mg/day . However, Maraviroc’s established efficacy and lower risk of liver toxicity overshadowed its adoption .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for TAK-652/TBR-652, and what analytical methods validate their purity and structural integrity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or cross-coupling, under controlled temperature and inert atmospheres. Key validation techniques include:

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% threshold) .

- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity via proton/carbon peak assignments .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

- Table :

| Technique | Purpose | Reference |

|---|---|---|

| HPLC | Purity quantification | |

| NMR | Structural confirmation | |

| MS | Molecular weight validation |

Q. What in vitro and in vivo models are commonly used to study TAK-652/TBR-652's mechanism of action?

- Methodological Answer :

- In vitro : Cell lines (e.g., HEK293 for receptor-binding assays) and enzyme inhibition studies (e.g., kinase activity assays) .

- In vivo : Rodent models for pharmacokinetic (PK) profiling and efficacy studies (e.g., xenograft models for oncology research). Dose-response curves and LC-MS/MS plasma analysis are critical for bioavailability assessment .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing TAK-652/TBR-652?

- Methodological Answer :

- FT-IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches).

- X-ray Crystallography : Resolves 3D molecular conformation (requires high-purity crystals) .

- Ultraviolet-Visible (UV-Vis) Spectroscopy : Monitors reaction progress in synthesis .

Advanced Research Questions

Q. How can researchers design factorial experiments to investigate the interaction of TAK-652/TBR-652 with multiple biochemical variables?

- Methodological Answer : Use Design of Experiments (DOE) frameworks (e.g., 2^k factorial design) to test variables like pH, temperature, and co-administered compounds. For example:

- Variables : Dose (low/high), administration route (oral/IV), and genetic background (wildtype/mutant models).

- Analysis : ANOVA to identify synergistic/antagonistic interactions .

- Table :

| Factor | Levels | Response Variable |

|---|---|---|

| Dose | 10 mg/kg, 50 mg/kg | Bioavailability |

| Route | Oral, IV | Plasma concentration |

| Model | WT, KO | Tumor volume |

Q. What methodologies resolve contradictions in pharmacokinetic data across TAK-652/TBR-652 studies?

- Methodological Answer :

- Meta-Analysis : Pool data from multiple studies using random-effects models to account for inter-lab variability .

- Sensitivity Analysis : Test robustness of PK parameters (e.g., half-life, C_max) under varying assumptions.

- Replication Studies : Standardize protocols (e.g., dosing intervals, fasting conditions) to isolate confounding factors .

Q. How to ensure reproducibility in TAK-652/TBR-652 bioactivity assays across different laboratories?

- Methodological Answer :

- Standard Operating Procedures (SOPs) : Document reagent sources (e.g., cell culture media batches) and equipment calibration .

- Inter-Lab Calibration : Share reference samples with pre-defined activity thresholds (e.g., IC50 values) .

- Blinded Analysis : Mask sample identities to reduce observer bias during data collection .

Theoretical and Ethical Considerations

Q. How can theoretical frameworks guide hypothesis generation for TAK-652/TBR-652's off-target effects?

- Methodological Answer : Apply PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria. For example:

- Link off-target hypotheses to kinase inhibition databases (e.g., PubChem BioAssay) and molecular docking simulations .

Q. What ethical guidelines govern preclinical studies involving TAK-652/TBR-652?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.